2-Methyl-4-n-propoxybenzoic acid
Description
Contextualization within Substituted Benzoic Acid Chemistry
The study of 2-Methyl-4-n-propoxybenzoic acid is firmly rooted in the broader field of substituted benzoic acid chemistry, a mature yet continually expanding area of research.
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction, making these compounds versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, substituted benzoic acids are key components in the synthesis of drugs like the V2 receptor antagonist tolvaptan (B1682983) and the broad-spectrum insecticide fluralaner. sigmaaldrich.comnist.gov
In materials science, substituted benzoic acids are renowned for their ability to form liquid crystals. The rod-like shape of many benzoic acid derivatives, particularly those with alkoxy substituents, allows them to self-assemble into ordered phases between the solid and liquid states. fluorochem.co.uksigmaaldrich.com This property is harnessed in the development of display technologies and other advanced optical materials. Furthermore, the capacity of the carboxylic acid group to form strong hydrogen bonds leads to the formation of supramolecular structures, a key area of research in crystal engineering and the design of functional materials. chemicalbook.comnih.gov Benzoic acid and its derivatives are also utilized for their biological properties, including antioxidant and antimicrobial activities, and are sometimes incorporated into polymer matrices for various applications. nih.gov
The specific placement of alkoxy and methyl groups on the benzoic acid ring is a strategic design choice to fine-tune the molecule's properties.
Alkoxy substituents , such as the n-propoxy group in the target molecule, are of significant interest for several reasons. They are known to influence the electronic properties of the benzene (B151609) ring through a combination of electron-donating resonance (+R effect) and electron-withdrawing inductive (-I effect) effects. This can impact the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. nih.gov In the context of materials science, the length and nature of the alkoxy chain are critical in determining the type and temperature range of liquid crystalline phases. sigmaaldrich.comfluorochem.co.uk
Methyl substituents also play a crucial role in modifying molecular properties. As an electron-donating group, a methyl substituent can influence the acidity of the benzoic acid. epa.govnih.gov When placed at the ortho position, as in this compound, the methyl group can exert a significant steric influence, a phenomenon known as the "ortho effect." This steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, which in turn affects the molecule's acidity and its interaction with other molecules. riekemetals.comnbinno.comgoogleapis.com Nearly all ortho-substituted benzoic acids, regardless of the electronic nature of the substituent, are stronger acids than benzoic acid itself due to this effect. nbinno.com
Significance and Scope of Academic Inquiry into the Compound’s Molecular Architecture
The molecular architecture of this compound, with its specific substitution pattern, presents a compelling case for both theoretical and applied scientific investigation.
The study of this compound and related compounds has relevance across multiple disciplines within the chemical sciences. In organic synthesis , the development of efficient methods to prepare such specifically substituted aromatic compounds is an ongoing challenge. In physical chemistry , the investigation of its properties, such as acidity and spectroscopic characteristics, contributes to a deeper understanding of structure-property relationships. In materials chemistry , the exploration of its potential liquid crystalline or other self-assembly behaviors is a key area of interest. fluorochem.co.uk Finally, in medicinal chemistry , it could serve as a lead compound or intermediate for the development of new therapeutic agents. The interdisciplinary nature of this research highlights the central role that substituted benzoic acids play in advancing the chemical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTBXFPUMDLRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Mechanistic Investigations of 2 Methyl 4 N Propoxybenzoic Acid
Retrosynthetic Analysis and Strategic Precursor Identification
A retrosynthetic analysis of 2-Methyl-4-n-propoxybenzoic acid logically deconstructs the molecule to identify viable starting materials. The primary disconnections involve the carboxylic acid group and the n-propoxy group, leading to two main strategic pathways: derivatization from a functionalized aromatic precursor and the formation of the carboxylic acid moiety at a later stage.
Derivatization from Aromatic Precursors
One effective retrosynthetic strategy involves the derivatization of a pre-existing aromatic ring bearing suitable functional groups. A plausible precursor is a phenol (B47542), specifically 2-methyl-4-hydroxybenzoic acid or its corresponding ester. The synthesis of a structurally similar compound, 2-propoxy-5-methylbenzoic acid, from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) provides a well-documented blueprint for this approach. vedantu.comnist.govnih.gov
This strategy hinges on the etherification of the hydroxyl group. The synthesis can proceed via two primary routes:
Route 1: Direct Propylation followed by Separation: This involves the direct reaction of 2-methyl-4-hydroxybenzoic acid with an n-propyl halide, such as n-propyl iodide, in the presence of a base like potassium hydroxide (B78521). vedantu.comnist.gov However, this can lead to a mixture of products, including the desired ether and the ester, necessitating potentially difficult separation. vedantu.com
Route 2: Esterification, Propylation, and Hydrolysis: A more efficient and preferred route involves the initial protection of the carboxylic acid group as an ester, typically an ethyl or methyl ester. vedantu.comnih.gov This is followed by the propylation of the hydroxyl group to form the corresponding ether. The final step is the hydrolysis of the ester to yield the target carboxylic acid. vedantu.comnih.gov This sequence avoids the formation of mixed products and generally results in a higher yield. vedantu.com
The initial starting material, a substituted hydroxybenzoic acid, can itself be prepared from the corresponding cresol (B1669610) through carboxylation. For instance, p-cresol (B1678582) can be carboxylated to p-cresotinic acid. vedantu.comnih.gov
Ester Hydrolysis Pathways to the Carboxylic Acid Moiety
The final step in many synthetic routes to this compound involves the hydrolysis of a corresponding ester, such as methyl 2-methyl-4-n-propoxybenzoate or ethyl 2-methyl-4-n-propoxybenzoate. This transformation can be achieved under either acidic or basic conditions. nist.govsci-hub.sequora.com
Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method. quora.com The ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. nist.govquora.comncert.nic.in The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide, yielding the carboxylate salt. sci-hub.sequora.com A final acidification step with a strong acid, like hydrochloric acid, is required to protonate the carboxylate and furnish the free carboxylic acid. quora.comncert.nic.in The use of a base as a reactant, rather than a catalyst, drives the reaction to completion. nist.gov
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. nist.gov The ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nist.govsci-hub.se The reaction is an equilibrium process, and to drive it towards the formation of the carboxylic acid, a large excess of water is typically used. nist.gov The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.
Advanced Synthetic Routes and Reaction Conditions
Beyond the classical derivatization approaches, advanced synthetic methods offer alternative pathways to this compound. A prominent strategy is the direct oxidation of a suitable precursor.
Direct Oxidation Methodologies for Benzoic Acid Formation
A highly convergent approach involves the direct oxidation of the methyl group of a precursor like 2-methyl-4-n-propoxytoluene. The oxidation of toluene (B28343) and its derivatives to benzoic acids is a well-established industrial and laboratory process. vedantu.comalfa-chemistry.com
The key challenge in this approach is the selective oxidation of the methyl group without affecting the n-propoxy group or the aromatic ring. The presence of the electron-donating n-propoxy group can activate the ring towards oxidation, potentially leading to side products.
The choice of the oxidizing agent is critical for achieving high yield and selectivity. Several oxidants can be employed for the conversion of a methyl group on an aromatic ring to a carboxylic acid.
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| Potassium Permanganate (B83412) (KMnO₄) | Alkaline or acidic conditions, often with heating. vedantu.com | Strong and effective for complete oxidation. | Can be harsh, potentially leading to over-oxidation or degradation of other functional groups. Environmental concerns with manganese dioxide waste. |
| Chromic Acid (H₂CrO₄) / Potassium Dichromate (K₂Cr₂O₇) | Acidic conditions, often with heating. vedantu.com | Strong oxidizing agent. | Toxic and environmentally hazardous (Cr(VI)). |
| Dilute Nitric Acid (HNO₃) | Often requires elevated temperature and pressure. Can be used with initiators. vedantu.comgoogle.com | More environmentally friendly than heavy metal oxidants. | Can lead to nitration of the aromatic ring as a side reaction. Requires careful control of conditions. |
| Air/Oxygen with a Catalyst | High temperature and pressure, with catalysts like cobalt or manganese salts. alfa-chemistry.comnih.gov | Economical and environmentally friendly (uses air as the oxidant). | Requires specialized equipment for high pressure and temperature. Catalyst optimization is crucial. |
For the synthesis of this compound, a milder oxidizing system or carefully controlled conditions would be necessary to prevent cleavage of the ether linkage or oxidation of the aromatic ring. A patent for the synthesis of the related 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene highlights the use of dilute nitric acid in the presence of a free radical initiator and a phase transfer catalyst to achieve a high yield under relatively mild conditions, avoiding high pressure. google.com This suggests a similar approach could be optimized for 2-methyl-4-n-propoxytoluene.
The temperature and pressure are critical parameters that significantly influence the rate and selectivity of the oxidation reaction.
Temperature: The oxidation of toluene derivatives typically requires elevated temperatures to proceed at a reasonable rate. vedantu.comnih.gov For instance, oxidation with potassium permanganate often involves refluxing the reaction mixture. vedantu.com However, excessively high temperatures can lead to the formation of byproducts through over-oxidation or degradation. researchgate.net In the case of air oxidation, temperatures can range from 150-250°C or even higher. alfa-chemistry.comnih.gov A study on the synthesis of 2-methyl-4-nitrobenzoic acid reported a reaction temperature range of 50-150°C when using dilute nitric acid with initiators. google.com
Pressure: While many laboratory-scale oxidations are conducted at atmospheric pressure, industrial processes, particularly those using air as the oxidant, often employ high pressures (e.g., 1 MPa) to increase the concentration of dissolved oxygen and enhance the reaction rate. alfa-chemistry.comnih.gov However, for laboratory preparations, avoiding high-pressure setups is often desirable for safety and practical reasons. The development of catalytic systems that operate efficiently at or near atmospheric pressure is an area of active research.
The optimization of these parameters is crucial for the successful synthesis of this compound via direct oxidation, balancing the need for a sufficient reaction rate with the imperative of maintaining the integrity of the n-propoxy group and the aromatic ring.
Nucleophilic Substitution Approaches for Alkoxy Chain Introduction
The introduction of the n-propoxy chain onto the 4-hydroxy-2-methylbenzoic acid backbone is most effectively achieved through the Williamson ether synthesis. This classical and versatile method involves the reaction of a phenoxide ion with a primary alkyl halide.
In the context of synthesizing this compound, the process begins with the deprotonation of the hydroxyl group of 4-hydroxy-2-methylbenzoic acid using a suitable base to form the corresponding phenoxide. The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an n-propyl halide (e.g., n-propyl bromide or iodide) in a bimolecular nucleophilic substitution (SN2) reaction. This reaction displaces the halide ion and forms the desired ether linkage, yielding this compound.
To facilitate this reaction, especially when dealing with a molecule that also contains a carboxylic acid group, it is often advantageous to first protect the carboxylic acid functionality. This can be achieved by converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester). This protection step prevents the acidic proton of the carboxylic acid from interfering with the basic conditions required for the Williamson ether synthesis. Following the etherification, the ester group can be readily hydrolyzed back to a carboxylic acid under either acidic or basic conditions. chemguide.co.uk
The choice of base, solvent, and reaction conditions plays a crucial role in the efficiency of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to ensure complete deprotonation of the phenolic hydroxyl group. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |
|---|---|---|---|---|---|
| 4-Hydroxy-2-methylbenzoic acid | n-Propyl bromide | K₂CO₃ | DMF | This compound | Williamson Ether Synthesis |
| Ethyl 4-hydroxy-2-methylbenzoate | n-Propyl iodide | NaH | THF | Ethyl 2-methyl-4-n-propoxybenzoate | Williamson Ether Synthesis |
Methyl Group Introduction and Functionalization Strategies
The strategic placement of the methyl group at the 2-position relative to the carboxylic acid is a key aspect of the synthesis. A common and effective starting material for this purpose is m-cresol (B1676322) (3-methylphenol). The methyl group in m-cresol directs the subsequent introduction of other functional groups.
The introduction of the carboxylic acid group at the 4-position of m-cresol can be achieved through a carboxylation reaction. The Kolbe-Schmitt reaction is a well-established method for the ortho- and para-carboxylation of phenols. wikipedia.org In this reaction, the sodium or potassium salt of the phenol is heated with carbon dioxide under pressure. The regioselectivity of the carboxylation is influenced by the nature of the alkali metal cation and the reaction temperature. For the synthesis of 4-hydroxy-2-methylbenzoic acid from m-cresol, specific conditions can be optimized to favor carboxylation at the position para to the hydroxyl group and ortho to the methyl group. Studies have shown that the carboxylation of m-cresol can regioselectively produce 4-hydroxy-2-methylbenzoic acid in good yields. chemistry.kzresearchgate.net
Alternative methods for the introduction of a methyl group onto a pre-existing benzoic acid derivative, such as Friedel-Crafts alkylation, are generally less suitable for this specific target molecule. The carboxylic acid group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. Therefore, attempting to introduce a methyl group onto 4-hydroxybenzoic acid via Friedel-Crafts alkylation would likely lead to a mixture of products with incorrect regiochemistry and would be complicated by the presence of the hydroxyl group.
Reaction Mechanism Elucidation and Kinetic Studies
Detailed Mechanistic Pathways for Key Synthetic Steps
The synthesis of this compound from m-cresol involves two key transformations: the carboxylation of the aromatic ring and the etherification of the phenolic hydroxyl group.
Carboxylation of m-cresol (Kolbe-Schmitt Reaction): The mechanism of the Kolbe-Schmitt reaction begins with the deprotonation of m-cresol by a strong base (e.g., sodium hydroxide) to form the sodium m-cresolate. This phenoxide is more susceptible to electrophilic attack than the neutral phenol. The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. The reaction is believed to proceed through a transition state where the sodium ion coordinates with both the phenoxide oxygen and the carbon dioxide, facilitating the attack. The initial product is a sodium salicylate (B1505791) derivative, which upon acidification, yields the final 4-hydroxy-2-methylbenzoic acid. francis-press.com
Etherification of 4-Hydroxy-2-methylbenzoic Acid (Williamson Ether Synthesis): The Williamson ether synthesis proceeds via a classic SN2 mechanism. tandfonline.com The first step is the deprotonation of the hydroxyl group of the (esterified) 4-hydroxy-2-methylbenzoic acid by a base to form a phenoxide ion. This phenoxide ion is a potent nucleophile. The second step involves the nucleophilic attack of the phenoxide ion on the primary carbon of the n-propyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of configuration if the carbon were chiral (which is not the case here). The reaction proceeds through a single transition state where the new carbon-oxygen bond is forming concurrently with the breaking of the carbon-halogen bond. The departure of the halide leaving group results in the formation of the ether.
Catalytic Systems in this compound Synthesis
Homogeneous and Heterogeneous Catalysis
While the Williamson ether synthesis is traditionally carried out stoichiometrically with a strong base, catalytic approaches can offer advantages in terms of milder reaction conditions, improved selectivity, and easier workup.
Homogeneous Catalysis: Phase-transfer catalysis (PTC) is a powerful homogeneous catalytic technique for Williamson ether synthesis, particularly when dealing with reactants that are soluble in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. researchgate.net This method can enhance the reaction rate and allow for the use of less expensive bases like sodium hydroxide. The catalytic cycle involves the exchange of the catalyst's counter-ion for the phenoxide, transport of the ion pair into the organic phase, the SN2 reaction, and the return of the catalyst to the aqueous phase.
Heterogeneous Catalysis: Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. For the O-alkylation of phenols, various solid catalysts have been investigated. These include:
Basic zeolites and clays: These materials can act as solid bases to deprotonate the phenol, and the reaction can proceed in the pores or on the surface of the catalyst.
Supported metal oxides: Certain metal oxides supported on materials like silica (B1680970) or alumina (B75360) can catalyze the etherification reaction.
Polymer-supported catalysts: Quaternary ammonium or phosphonium (B103445) salts immobilized on a polymer backbone can function as recyclable phase-transfer catalysts.
For the synthesis of this compound, a heterogeneous catalyst could potentially be used for the etherification of 4-hydroxy-2-methylbenzoic acid. For example, a solid base catalyst could be employed in a flow reactor system, allowing for continuous production and simplified purification. Research on the alkylation of phenols using solid catalysts has demonstrated the feasibility of this approach, although specific applications to 2-methyl-4-hydroxybenzoic acid are not widely reported. whiterose.ac.uk
Role of Radical Initiators and Phase Transfer Catalysts
In the synthesis of benzoic acid derivatives, including structures similar to this compound, radical initiators and phase transfer catalysts (PTCs) play crucial roles in enhancing reaction rates and yields, often allowing for milder reaction conditions.
A radical initiator is a substance that can generate radical species under moderate conditions, thereby initiating a radical reaction. wikipedia.org These initiators typically have weak bonds that can cleave homolytically upon heating or irradiation. wikipedia.org Common classes include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide. wikipedia.orgijrpc.com In the context of synthesizing substituted benzoic acids, a key step can be the oxidation of a methyl group on the benzene (B151609) ring. This process can proceed via a radical mechanism. youtube.com For instance, in the synthesis of 2-methyl-4-nitrobenzoic acid, a close structural analog, a radical initiator is added to improve the yield of the oxidation. google.com The initiator facilitates the formation of a more stable benzylic radical, which is a key intermediate in the oxidation of the methyl group to a carboxylic acid. youtube.com
A Phase Transfer Catalyst (PTC) is a catalyst that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org This is particularly useful in reactions involving immiscible phases, such as an aqueous phase and an organic phase. fzgxjckxxb.com Ionic reactants, which are often soluble in water but not in organic solvents, can be transported into the organic phase by the PTC. wikipedia.org Commonly used PTCs include quaternary ammonium salts (e.g., benzyltriethylammonium chloride), phosphonium salts, and crown ethers. wikipedia.orgfzgxjckxxb.com
In the synthesis of benzoic acids via oxidation, a PTC can be essential. For example, when using an oxidizing agent like potassium permanganate (soluble in water) to oxidize a toluene derivative (soluble in an organic solvent), the reaction is often slow. youtube.com A PTC can "ferry" the permanganate ion from the aqueous phase to the organic phase, accelerating the reaction significantly. youtube.comresearchgate.net A patent for the synthesis of 2-methyl-4-nitrobenzoic acid explicitly discloses the use of both a free radical initiator and a phase transfer catalyst to significantly improve the reaction yield under mild conditions, avoiding the need for high temperature and pressure. google.com This dual catalytic approach highlights a sophisticated strategy to overcome the challenges of reacting substances in different phases and activating a specific reaction pathway.
| Catalyst Type | Examples | Function in Benzoic Acid Synthesis |
| Radical Initiators | Azo compounds (AIBN), Benzoyl Peroxide ijrpc.com | Initiate the oxidation of a benzylic methyl group by creating a radical intermediate. youtube.comgoogle.com |
| Phase Transfer Catalysts | Quaternary Ammonium Salts, Crown Ethers wikipedia.org | Transport water-soluble oxidants (e.g., permanganate) into the organic phase to react with the substrate. fzgxjckxxb.comresearchgate.net |
Biocatalytic Approaches (e.g., enzymatic esterification/hydrolysis)
Biocatalytic methods, which employ enzymes as catalysts, are gaining prominence as green alternatives to traditional chemical synthesis. For a carboxylic acid like this compound, enzymatic reactions such as esterification and hydrolysis are highly relevant.
Enzymatic esterification involves the formation of an ester from a carboxylic acid and an alcohol, catalyzed by an enzyme, typically a lipase (B570770). This approach can be used to synthesize an ester of this compound. Studies on similar molecules have demonstrated the effectiveness of this method. For example, lipases such as Thermomyces lanuginosus lipase have been used for the enzymatic acylation of various compounds with benzoic acid esters. nih.gov Similarly, Candida antarctica lipase B (CalB) is effective in synthesizing benzyl (B1604629) benzoate (B1203000) from benzoic anhydride (B1165640) and benzyl alcohol. researchgate.net These enzymatic processes often exhibit high selectivity and operate under mild conditions, reducing energy consumption and the formation of by-products.
Conversely, enzymatic hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol, also often catalyzed by lipases or esterases. A potential synthetic route to this compound involves the hydrolysis of its corresponding ester (e.g., ethyl 2-propoxy-5-methylbenzoate). nist.govnih.gov While this is traditionally done with acid or base catalysis, an enzymatic approach offers advantages in terms of milder conditions and reduced waste. nih.govacs.org The use of enzymes can circumvent the need for harsh acidic or basic solutions, simplifying downstream processing and purification.
Research has also explored integrating biocatalysis with novel solvent systems, such as deep eutectic solvents (DESs), to enhance reaction efficiency for the esterification of benzoic acid. researchgate.net These approaches represent the frontier of applying biocatalysis to the synthesis of complex aromatic compounds.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is essential for developing sustainable synthetic routes to this compound. This involves a holistic approach that considers solvents, reaction efficiency, and waste management.
Solvent-Free or Environmentally Benign Solvent Utilization
The choice of solvent is a critical aspect of green chemistry. Many traditional organic syntheses employ volatile organic compounds (VOCs) that are often toxic and environmentally harmful. In the synthesis of benzoic acid and its derivatives, efforts are made to replace these with greener alternatives.
One of the simplest green practices is the use of water. Benzoic acid itself can be purified effectively by recrystallization from water, taking advantage of its high solubility in hot water and poor solubility in cold water, thereby avoiding organic solvents. wikipedia.org For synthetic reactions, the use of environmentally benign solvents is encouraged. Research into the enzymatic esterification of benzoic acid has shown that deep eutectic solvents (DESs) can be used as effective and greener reaction media. researchgate.net In some industrial processes for benzoic acid production, acetic acid is used as a solvent, which can lead to the generation of acidic and toxic waste. researchgate.net The ideal scenario is a solvent-free reaction, such as the thermal Diels-Alder reaction, which demonstrates perfect atom economy and eliminates solvent waste entirely. nih.gov
Atom Economy and Reaction Efficiency Maximization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orglibretexts.org The goal is to design reactions where the majority of atoms from the reactants end up in the product, minimizing the generation of by-products. jocpr.com
A reaction with 100% atom economy is an addition reaction, where all reactant atoms are found in the single product. libretexts.org In contrast, substitution and elimination reactions are inherently less atom-economical because they produce by-products. wikipedia.org
Considering a known synthesis of 2-propoxy-5-methylbenzoic acid (an isomer of the target compound) from p-cresotinic acid, the key steps involve propylation and hydrolysis. nist.govnih.gov
Propylation: This is a substitution reaction where an ethyl or propyl group displaces a hydrogen on a hydroxyl group, or an ester is reacted with propyl iodide. These reactions generate by-products (e.g., sodium iodide), leading to an atom economy of less than 100%.
Maximizing reaction efficiency involves not only choosing atom-economical reactions but also optimizing conditions to achieve high chemical yields, which reduces the amount of unreacted starting materials that need to be separated and managed. libretexts.org
Waste Minimization and By-product Management
The industrial production of benzoic acid, typically through the cobalt-catalyzed oxidation of toluene, is a major source of chemical waste. researchgate.netepa.gov The process generates significant quantities of industrial residues, which are complex mixtures of hundreds of aromatic compounds. acs.org Traditionally, this waste was disposed of by burning or burial, causing environmental pollution. acs.orgacs.org
A key aspect of green chemistry is the development of methods to manage and minimize this waste. Effective waste management can involve physical, chemical, and biological treatments. nih.gov More advanced strategies focus on the recovery of valuable compounds from the waste stream. Research has demonstrated that high-value chemicals like 9-fluorenone (B1672902) and biphenyl-carboxylic acids can be separated and recovered from benzoic acid industrial residue using simple and cost-effective techniques. researchgate.netacs.org
In laboratory-scale syntheses, the choice of reagents significantly impacts waste generation. For example, using strong oxidizing agents like potassium permanganate results in the formation of manganese dioxide as a solid waste by-product, which must be disposed of. youtube.comyoutube.com The use of catalytic rather than stoichiometric reagents is a fundamental principle for waste reduction. primescholars.com By minimizing by-product formation through high-selectivity reactions and developing recycling protocols for catalysts and by-products, the environmental impact of synthesizing this compound can be substantially reduced.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 4 N Propoxybenzoic Acid
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Raman Spectroscopy for Vibrational Mode Analysis
We will continue to monitor scientific publications and databases, and this article will be updated should the requisite research on the spectroscopic properties of 2-Methyl-4-n-propoxybenzoic acid become available.
Temperature-Variable Spectroscopic Studies for Conformational Changes
Temperature-variable spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for understanding the conformational dynamics of this compound. These studies can provide insights into the rotational freedom and energy barriers associated with the molecule's substituents.
For this compound, the two primary areas of conformational interest are the rotation around the C-O bond of the propoxy group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. Variable-temperature NMR can track changes in the chemical shifts and coupling constants of the protons in the propoxy chain and the aromatic ring. At lower temperatures, the rotation around these bonds may slow down sufficiently to allow for the observation of distinct conformers. For instance, the methylene (B1212753) protons of the propoxy group could potentially show distinct signals if their magnetic environments become non-equivalent due to hindered rotation.
Similarly, variable-temperature IR spectroscopy can detect shifts in the vibrational frequencies of key functional groups, such as the C=O and O-H stretching of the carboxylic acid, and the C-O-C stretching of the ether linkage. science.gov These shifts can indicate changes in the strength of intra- and intermolecular hydrogen bonding, which are often temperature-dependent and linked to conformational changes. In many benzoic acid derivatives, dimeric structures formed through hydrogen bonding are common, and their stability can be probed by observing the characteristic shifts in the carbonyl and hydroxyl stretching bands at different temperatures. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by transitions involving the π-electrons of the benzene ring. up.ac.za
Electronic Transition Analysis and Chromophore Characterization
The chromophore in this compound is the substituted benzene ring. The benzene chromophore itself typically displays three types of π → π* transitions. hnue.edu.vn However, the presence of substituents—the methyl group, the propoxy group, and the carboxylic acid group—alters the energy levels of the molecular orbitals and, consequently, the absorption wavelengths. up.ac.za
Both the propoxy and methyl groups are considered electron-donating groups, which tend to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring. up.ac.za Conversely, the carboxylic acid group is an electron-withdrawing group, which can also induce a bathochromic shift. up.ac.za The interplay of these substituents on the benzene ring in this compound results in a complex UV-Vis spectrum. Typically, substituted benzoic acids exhibit two main absorption bands in the UV region, often referred to as the B-band (around 230 nm) and the C-band (around 280 nm). researchgate.netrsc.org The exact positions and intensities of these bands are sensitive to the solvent and the pH, which affects the protonation state of the carboxylic acid. rsc.orgresearchgate.net
| Band | Typical Wavelength (nm) | Transition Type | Associated Chromophore |
|---|---|---|---|
| B-band | ~230-240 | π → π | Substituted Benzene Ring |
| C-band | ~270-285 | π → π | Substituted Benzene Ring |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass can be used to confirm the molecular formula, C₁₁H₁₄O₃. uni.lu For instance, an HRMS analysis using a technique like electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. mdpi.comsemanticscholar.org
| Ion | Molecular Formula | Calculated m/z | Predicted m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.1016 | 195.10158 uni.lu |
| [M+Na]⁺ | C₁₁H₁₄O₃Na⁺ | 217.0835 | 217.08352 uni.lu |
| [M-H]⁻ | C₁₁H₁₃O₃⁻ | 193.0870 | 193.08702 uni.lu |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used to confirm the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) that subsequently fragments in a predictable manner. chemguide.co.uk
Key fragmentation pathways for this compound would likely include:
Loss of the propoxy group: Cleavage of the ether bond could lead to the loss of a propoxy radical (•OCH₂CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃).
Loss of the carboxylic acid group: Fragmentation may involve the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH). libretexts.org
Alpha-cleavage: The bond adjacent to the carbonyl group or the aromatic ring can break. msu.edu
McLafferty rearrangement: If applicable, this rearrangement can occur in molecules with a carbonyl group and a sufficiently long alkyl chain.
The analysis of the m/z values of the resulting fragment ions allows for the piecing together of the molecule's structure. For example, a peak corresponding to the loss of 45 mass units from the molecular ion would strongly suggest the loss of the COOH group. libretexts.orgdocbrown.info The fragmentation of the propoxy chain would likely produce a series of peaks separated by 14 mass units (CH₂). libretexts.org The presence of a strong molecular ion peak is also characteristic of aromatic compounds due to their inherent stability. libretexts.org
Computational Chemistry and Theoretical Modeling of 2 Methyl 4 N Propoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 2-Methyl-4-n-propoxybenzoic acid. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular geometries, spectroscopic characteristics, and the exploration of its potential energy surface.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For this compound, geometry optimization is typically performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. epstem.netintelcentru.ro A suitable basis set, for instance, 6-311++G(d,p), is employed to accurately describe the electron distribution. researchgate.net The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule, thereby identifying its most stable conformation. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(carboxyl)-C(aromatic) | 1.49 Å |
| C=O | 1.21 Å | |
| C-O (carboxyl) | 1.36 Å | |
| O-H | 0.97 Å | |
| C(aromatic)-O(propoxy) | 1.37 Å | |
| O-C(propoxy) | 1.43 Å | |
| Bond Angle | O=C-O (carboxyl) | 122.5° |
| C(aromatic)-C(carboxyl)-O | 118.0° | |
| C(aromatic)-O-C(propoxy) | 117.5° | |
| Dihedral Angle | C(aromatic)-C(aromatic)-C(carboxyl)=O | ~20-30° |
Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar aromatic carboxylic acids.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a more rigorous, albeit computationally intensive, approach to studying the electronic structure. intelcentru.romdpi.com These methods are used to calculate the molecular orbitals, electron density distribution, and to perform population analysis (e.g., Mulliken or Natural Bond Orbital analysis). For this compound, these calculations can reveal the nature of the chemical bonds, identify regions of high and low electron density, and quantify the partial atomic charges. This information is critical for understanding the molecule's reactivity, intermolecular interactions, and the electronic effects of the methyl and propoxy substituents on the benzoic acid core.
Theoretical calculations are highly effective in predicting various spectroscopic parameters.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by performing a frequency analysis on the optimized geometry. semanticscholar.org These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be used to assign the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid and the C-O stretches of the ether and acid groups. mkjc.in
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. intelcentru.ro By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) in the UV-Vis spectrum can be predicted. This helps in understanding the electronic transitions, such as π→π* and n→π*, occurring within the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C(carboxyl) | ~172 ppm |
| C(ipso-COOH) | ~128 ppm | |
| C(ipso-CH₃) | ~138 ppm | |
| C(ipso-OPr) | ~160 ppm | |
| CH₃ | ~20 ppm | |
| O-CH₂- | ~70 ppm | |
| IR | ν(O-H) stretch (acid) | ~3300-2500 cm⁻¹ (broad) |
| ν(C=O) stretch | ~1700 cm⁻¹ | |
| ν(C-O-C) stretch (ether) | ~1250 cm⁻¹ |
Note: These values are representative and based on typical calculations for substituted benzoic acids.
The presence of the flexible n-propoxy group means that this compound can exist in multiple conformations. A systematic conformational search can be performed by rotating the key dihedral angles, such as the C(aromatic)-O-C-C and O-C-C-C angles of the propoxy chain and the C(aromatic)-C(carboxyl) bond. For each conformation, a geometry optimization and energy calculation are performed to identify the local and global energy minima on the potential energy surface. This exploration reveals the relative stabilities of different conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can be performed in a solvent box (e.g., water or an organic solvent) to study its conformational dynamics in a more realistic environment. These simulations can reveal how the molecule explores its conformational landscape, the lifetimes of different conformations, and the influence of solvent molecules on its structure and flexibility. By analyzing the trajectories from MD simulations, one can also study the formation and breaking of intermolecular hydrogen bonds, which is crucial for understanding its behavior in solution and in condensed phases. Such simulations are invaluable for bridging the gap between the properties of an isolated molecule and its behavior in a macroscopic system. researchgate.net
Intermolecular Interaction Analysis
The intermolecular interactions of this compound are governed by its functional groups: the carboxylic acid, the propoxy chain, and the aromatic ring. Theoretical modeling and experimental data from similar structures indicate that the following interactions are predominant.
Hydrogen Bonding: The most significant intermolecular interaction in benzoic acid derivatives is the hydrogen bonding between carboxylic acid groups. tandfonline.com This typically results in the formation of a stable centrosymmetric dimer, where two molecules are linked by a pair of O—H⋯O hydrogen bonds. This dimerization is a well-documented phenomenon in benzoic acids and is expected to be the primary organizing motif in the crystalline state of this compound. tandfonline.com Studies on co-crystals of 4-n-propoxybenzoic acid with other molecules also confirm the crucial role of O—H⋯N and O—H⋯O hydrogen bonds in forming larger supramolecular structures. researchgate.netnih.gov
C—H⋯O and C—H⋯π Interactions: Beyond the primary hydrogen bonds, weaker C—H⋯O interactions are commonly observed in the crystal structures of related alkoxybenzoic acids. researchgate.net These interactions involve hydrogen atoms from the alkyl chain or the aromatic ring acting as donors to the oxygen atoms of the carboxylic acid or ether linkage in neighboring molecules, contributing to the stability of the three-dimensional crystal packing. Additionally, C—H⋯π interactions, where an alkyl or aryl C-H bond interacts with the π-system of an adjacent aromatic ring, can further stabilize the structure.
π–π Stacking: Aromatic rings in adjacent molecules may engage in π–π stacking interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) is influenced by the substitution pattern on the ring. The presence of the methyl and propoxy groups on this compound will sterically and electronically influence the exact nature and strength of these interactions.
Thermodynamic Property Prediction and Validation
Thermodynamic properties are critical for understanding the stability, phase behavior, and processing of a chemical compound. While direct experimental values for this compound are not widely reported, data from its parent compound, 4-n-propoxybenzoic acid, and other analogues provide a reliable foundation for prediction and validation.
The standard molar enthalpies of formation (ΔfH°m) and Gibbs free energies of formation (ΔfG°) are fundamental thermodynamic quantities. These have been determined for a range of alkoxybenzoic acids through a combination of combustion calorimetry and vapor pressure measurements. researchgate.netresearchgate.net Quantum chemical methods like the G4 composite method have also been used to calculate gas-phase enthalpies of formation, showing good agreement with experimental data for many benzoic acid derivatives. researchgate.net
Table 1: Experimental Thermodynamic Data for Related Alkoxybenzoic Acids
| Compound | Molar Enthalpy of Sublimation at 298.15 K (kJ·mol⁻¹) | Molar Gibbs Energy of Sublimation at 298.15 K (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| 4-Methoxybenzoic acid | 110.3 ± 0.6 | 56.33 ± 0.03 | researchgate.netacs.org |
| 4-Ethoxybenzoic acid | 119.3 ± 0.8 | 63.14 ± 0.04 | researchgate.netacs.org |
| 4-Propoxybenzoic acid | 125.7 ± 0.6 | 69.30 ± 0.03 | researchgate.netacs.org |
| 4-Butoxybenzoic acid | 133.5 ± 0.9 | 75.52 ± 0.04 | researchgate.netacs.org |
Vapor pressure is a key property for predicting sublimation and vaporization behavior. The Knudsen mass-loss effusion technique has been successfully used to measure the low vapor pressures of crystalline 4-n-alkyloxybenzoic acids at various temperatures. researchgate.netacs.orgresearchgate.net From the temperature dependence of the vapor pressure, the standard molar enthalpy of sublimation (ΔcrgH°m) can be derived using the Clausius-Clapeyron equation. This enthalpy value is a direct measure of the energy required to break the intermolecular interactions in the solid state, such as the strong hydrogen bonds in the carboxylic acid dimers. researchgate.net
For 4-propoxybenzoic acid, vapor pressure measurements were conducted in the temperature range of (345 to 365) K. researchgate.netacs.org The derived sublimation enthalpy provides a benchmark for estimating the value for this compound, which is expected to be slightly higher due to the additional van der Waals interactions from the methyl group.
Table 2: Vapor Pressure and Thermodynamic Data for 4-Propoxybenzoic Acid
| Parameter | Value | Temperature Range (K) | Reference |
|---|---|---|---|
| Vapor Pressure Measurements | Data available | 345 - 365 | researchgate.netacs.org |
| Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹) | 125.7 ± 0.6 | Derived at 298.15 K | researchgate.netacs.org |
| Standard Molar Gibbs Energy of Sublimation (kJ·mol⁻¹) | 69.30 ± 0.03 | Derived at 298.15 K | researchgate.netacs.org |
Differential Scanning Calorimetry (DSC) is an essential experimental technique for studying phase transitions. For alkoxybenzoic acids, DSC is used to measure the temperatures and enthalpies of fusion (melting) and any solid-solid phase transitions. researchgate.netacs.org Many compounds in this family, particularly those with longer alkyl chains, exhibit liquid crystal phases, which are also characterized by DSC. tandfonline.comresearchgate.net
For instance, a polymer with 4-propoxybenzoic acid side groups was studied using DSC to characterize its transition from a nematic melt to a stable hydrogen-bonded nematic network upon cooling. tandfonline.com The thermal properties measured by DSC, such as the enthalpy of fusion (ΔcrlH°m), are critical for validating thermodynamic models. chemrxiv.orgtue.nl These experimental values can be combined with sublimation enthalpies to derive vaporization enthalpies, providing a comprehensive thermodynamic profile that can be correlated with theoretical predictions from computational models. researchgate.net The DSC data for this compound would be expected to show a sharp melting point, and the corresponding enthalpy of fusion could be used to parameterize and validate computational models of its solid-state behavior.
Structure-Property Relationship Modeling
Modeling the relationship between a molecule's structure and its physical, chemical, or biological properties is a cornerstone of modern computational chemistry.
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules, known as descriptors, with a specific property of interest. While no specific QSPR studies for the thermodynamic properties of this compound have been published, the methodology has been widely applied to related compounds for various endpoints. researchgate.netresearchgate.net
A typical QSPR study involves:
Dataset Compilation: Assembling a set of molecules with known experimental data for the property of interest (e.g., sublimation enthalpy).
Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), geometric descriptors, and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). intelcentru.ro
Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation relating a subset of the most relevant descriptors to the target property. researchgate.netconsensus.app
Validation: Rigorously testing the model's predictive power using internal and external validation techniques. researchgate.net
For this compound, a QSPR model could be developed to predict its sublimation enthalpy, melting point, or Gibbs energy of formation. Descriptors would capture the effects of the propoxy chain length, the presence and position of the methyl group, and the electronic nature of the benzoic acid core. Such models, once validated on a series of alkoxybenzoic acids, could provide accurate estimations for compounds where experimental data is lacking. tandfonline.com
Prediction of Molecular Descriptors and Reactivity Indices
The computational analysis of this compound involves the prediction of various molecular descriptors and reactivity indices. These theoretical parameters are crucial for understanding the molecule's physicochemical properties, stability, and potential behavior in chemical reactions. Quantum chemical methods, particularly Density Functional Theory (DFT), are commonly employed for these predictions, providing insights into the electronic structure and reactivity of the molecule.
Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from the molecular structure and are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, several key descriptors have been computationally predicted.
A number of physicochemical and topological descriptors for this compound are available through public databases such as PubChem. These descriptors provide fundamental information about the molecule's size, shape, and electronic distribution.
Table 1: Predicted Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C11H14O3 | PubChemLite uni.lu |
| Molecular Weight | 194.23 g/mol | --- |
| Canonical SMILES | CCCOC1=CC(=C(C=C1)C(=O)O)C | PubChemLite uni.lu |
| InChI | InChI=1S/C11H14O3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,12,13) | PubChemLite uni.lu |
| InChIKey | NFTBXFPUMDLRFA-UHFFFAOYSA-N | PubChemLite uni.lu |
| XlogP (predicted) | 2.7 | PubChemLite uni.lu |
| Monoisotopic Mass | 194.0943 Da | PubChemLite uni.lu |
This table is interactive. You can sort and filter the data.
In addition to these basic descriptors, computational studies on substituted benzoic acids often involve the calculation of a wider range of descriptors to model properties like passive drug permeability. These can include solvent accessible surface area, cavity dispersion, and the free energy of solvation in different solvents. For instance, studies on benzoic acid series have shown that these descriptors are crucial in predicting their behavior in biological systems.
Reactivity Indices
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. intelcentru.ro
Electronegativity (χ): This is the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap.
Chemical Softness (S): This is the reciprocal of chemical hardness and indicates the molecule's polarizability.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attacks. For substituted benzoic acids, the Fukui function can pinpoint how the methyl and propoxy groups, along with the carboxylic acid group, influence the reactivity of the benzene (B151609) ring and the carboxylate group. mdpi.comresearchgate.net
No Scientific Data Found for this compound
Despite a comprehensive search of scientific literature and databases, no specific experimental data could be located for the crystal engineering, polymorphism, or solid-state characteristics of the chemical compound this compound.
Extensive queries for research on the crystallization strategies, polymorphic forms, and X-ray crystallographic data of this particular molecule have yielded no direct results. The scientific community has published studies on structurally similar compounds, including other alkoxybenzoic acids and derivatives of methylbenzoic acid, which highlight general principles of crystal engineering and solid-state behavior in these classes of molecules. However, these findings cannot be directly extrapolated to predict the specific properties of this compound.
Information on general crystallization techniques, such as solvent-mediated crystallization, vapor diffusion, and slow evaporation, is widely available. These methods are fundamental to the field of crystal engineering and are applied to a vast range of chemical compounds. Similarly, investigations into polymorphism and solid-state phase transitions are common for many organic molecules, particularly in the pharmaceutical and materials science fields.
Furthermore, while X-ray crystallography is a standard technique for determining the precise three-dimensional arrangement of atoms within a crystal, no such structural data for this compound appears to be present in the public domain or scientific literature.
The absence of specific data prevents a detailed analysis as requested. The synthesis of a positional isomer, 2-Propoxy-5-Methylbenzoic acid, has been reported, but this information does not shed light on the crystallographic properties of the target compound.
Therefore, the generation of an article focusing solely on the crystal engineering, polymorphism, and solid-state characteristics of this compound is not possible at this time due to the lack of available scientific research and experimental data.
Crystal Engineering, Polymorphism, and Solid State Characteristics of 2 Methyl 4 N Propoxybenzoic Acid
X-ray Crystallography Studies
Single Crystal X-ray Diffraction for Absolute Structure Determination
No single crystal X-ray diffraction data for 2-Methyl-4-n-propoxybenzoic acid is available in open-access crystallographic databases. This information is essential for the definitive determination of its absolute molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment
Published powder X-ray diffraction patterns for this compound could not be located. PXRD is a fundamental technique for the identification of crystalline phases and for assessing the purity of a bulk sample. Without this data, the existence of different polymorphic forms cannot be confirmed or characterized.
Analysis of Molecular Packing and Supramolecular Synthons
A detailed analysis of the molecular packing and the specific supramolecular synthons formed by this compound in the solid state is not possible without crystallographic data. Such an analysis would reveal how the molecules arrange themselves in the crystal lattice and the key intermolecular interactions that govern this arrangement.
Hydrogen Bonding Networks and Intermolecular Interactions
Carboxylic Acid Dimerization Motifs
Benzoic acids commonly form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. While it is highly probable that this compound also exhibits this dimerization motif, specific details of the hydrogen bond geometry and its potential variations are unknown without experimental data.
Design of Co-crystals and Salt Forms
There are no published studies on the design and synthesis of co-crystals or salt forms of this compound. Such studies are crucial for modifying the physicochemical properties of a compound, but they rely on a thorough understanding of the hydrogen bonding capabilities and supramolecular chemistry of the target molecule, which is currently lacking.
Spectroscopic Analysis in the Solid State
The detailed characterization of the solid-state forms of this compound, including its potential polymorphs, relies heavily on a suite of spectroscopic techniques. Solid-state Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy are powerful, non-destructive methods that provide insights into the molecular structure, intermolecular interactions, and crystalline arrangement of this compound. These techniques are particularly sensitive to the local environment of atomic nuclei and the vibrational modes of functional groups, making them indispensable for distinguishing between different polymorphic forms.
Solid-state NMR (ssNMR) spectroscopy is a crucial tool for the atomic-level structural analysis of crystalline and amorphous solids. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing a wealth of information about the local molecular environment, conformation, and packing in the solid state. For this compound, both ¹³C and ¹H ssNMR would provide valuable data.
In the solid state, the chemical shifts of the carbon and proton nuclei in this compound are expected to be influenced by the crystalline packing and intermolecular hydrogen bonding, particularly of the carboxylic acid group. The presence of polymorphism would likely manifest as differences in the chemical shifts and line widths of the observed resonances.
¹³C Solid-State NMR:
The ¹³C ssNMR spectrum of this compound would be expected to show distinct resonances for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron density around the carbon nuclei and the effects of intermolecular interactions. The carbonyl carbon of the carboxylic acid group is typically found in the range of 170-185 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbon attached to the oxygen of the propoxy group and the carbon of the methyl group being the most shielded and deshielded, respectively. The aliphatic carbons of the n-propoxy group and the methyl group attached to the ring would resonate at higher fields.
Polymorphism can lead to observable changes in ¹³C ssNMR spectra. Different crystal packing arrangements in polymorphs can result in variations in the isotropic chemical shifts for the same carbon atom, often on the order of several ppm. Furthermore, crystallographically inequivalent molecules within the unit cell of a single polymorph can lead to the splitting of NMR signals.
¹H Solid-State NMR:
¹H ssNMR spectra of organic molecules are often characterized by broad lines due to strong dipolar couplings. However, techniques such as high-resolution magic-angle spinning (MAS) can significantly narrow these lines, allowing for the resolution of individual proton signals. The most informative resonance in the ¹H ssNMR spectrum of this compound would be that of the carboxylic acid proton. Its chemical shift is highly sensitive to the strength and geometry of the hydrogen bonds it forms, which are often a defining feature of the crystal structure and can vary between polymorphs.
Table 1: Predicted Solid-State ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 170 - 185 | 10 - 14 |
| Aromatic C-O | 155 - 165 | - |
| Aromatic C-C | 110 - 140 | 6.5 - 8.0 |
| Aromatic C-CH₃ | 135 - 145 | - |
| Methoxy (-OCH₂CH₂CH₃) | 65 - 75 | 3.8 - 4.2 |
| Methoxy (-OCH₂CH₂CH₃) | 20 - 30 | 1.5 - 2.0 |
| Methoxy (-OCH₂CH₂CH₃) | 10 - 15 | 0.8 - 1.2 |
| Methyl (-CH₃) | 15 - 25 | 2.0 - 2.5 |
Note: These are predicted ranges and can vary based on the specific polymorphic form and experimental conditions.
Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a crystal lattice. These methods are highly complementary and are particularly useful for identifying and characterizing polymorphs, as different crystal structures will have distinct vibrational spectra.
FTIR Spectroscopy:
The FTIR spectrum of this compound in the solid state would be dominated by characteristic absorption bands corresponding to its functional groups. The most prominent of these is the O-H stretching vibration of the carboxylic acid, which typically appears as a very broad band in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures common to carboxylic acids in the solid state. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp band, usually between 1680 and 1710 cm⁻¹ for hydrogen-bonded dimers.
Other key vibrational modes include the C-O stretching of the carboxylic acid and the ether linkage, aromatic C-H and C=C stretching, and the bending vibrations of the methyl and propoxy groups. Polymorphism can be detected through shifts in the positions and changes in the shapes of these bands, reflecting the different intermolecular interactions in each crystal form.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the aromatic ring stretching vibrations, typically observed in the 1580-1620 cm⁻¹ region, are often strong in the Raman spectrum. The C=O stretching vibration is also Raman active.
Table 2: Characteristic Solid-State FTIR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
| O-H stretch | 2500 - 3300 (broad) | Weak | Carboxylic acid dimer |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | Aromatic ring |
| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Methyl and propoxy groups |
| C=O stretch | 1680 - 1710 | 1680 - 1710 | Carboxylic acid dimer |
| C=C stretch | 1580 - 1620 | 1580 - 1620 | Aromatic ring |
| C-O stretch | 1250 - 1350 | Weak | Carboxylic acid and ether |
| O-H bend | 900 - 950 (broad) | Weak | Out-of-plane deformation |
| Lattice Vibrations | < 200 | < 200 | Crystal lattice modes |
Note: These are expected frequency ranges. The exact positions and intensities can vary depending on the polymorphic form.
Chemical Reactivity and Derivatization Pathways of 2 Methyl 4 N Propoxybenzoic Acid
Esterification Reactions of the Carboxylic Acid Group
The carboxylic acid group is a prime site for modification, most commonly through esterification. This reaction converts the acidic proton into an alkyl or aryl group, altering the compound's physical and chemical properties.
Formation of Alkyl and Aryl Esters
The synthesis of esters from 2-Methyl-4-n-propoxybenzoic acid can be readily achieved through established methods, notably the Fischer-Speier esterification. organic-chemistry.orgpatsnap.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, leading to the formation of an ester and water. masterorganicchemistry.com The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side. organic-chemistry.orgmasterorganicchemistry.com
For instance, the formation of simple alkyl esters, such as methyl or ethyl 2-methyl-4-n-propoxybenzoate, is accomplished by refluxing the parent acid in an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong mineral acid. nist.govgoogle.com The synthesis of aryl esters follows a similar principle but may require different reaction conditions or catalysts to accommodate the lower nucleophilicity of phenols compared to aliphatic alcohols.
Catalyst and Reaction Condition Optimization for Ester Synthesis
The efficiency of esterification is highly dependent on the choice of catalyst and reaction conditions. While traditional methods rely on homogeneous mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), a variety of other catalytic systems have been developed to improve yields and simplify purification. organic-chemistry.orgpatsnap.commdpi.com
For substituted benzoic acids, catalysts can range from Lewis acids to solid acid catalysts. organic-chemistry.orgmdpi.com For example, metal salts such as those of hafnium(IV) and zirconium(IV) have been shown to effectively catalyze the direct condensation of carboxylic acids and alcohols. organic-chemistry.org Solid acid catalysts, like zirconium-titanium mixed oxides, offer the advantages of being recoverable and reusable, which is beneficial for environmentally friendly processes. mdpi.com N-bromosuccinimide (NBS) has also been reported as an efficient, metal-free catalyst for the esterification of substituted benzoic acids under mild, neat conditions, often providing high yields. mdpi.com Microwave irradiation has been utilized to enhance reaction rates compared to conventional heating, significantly reducing reaction times. researchgate.net Optimization typically involves adjusting temperature, reaction time, and the method of water removal to shift the equilibrium toward ester formation. masterorganicchemistry.comresearchgate.net
| Catalyst | Alcohol | Typical Conditions | Yield | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol/Ethanol | Reflux in excess alcohol | Good to Excellent | nist.govgoogle.com |
| Zirconium/Titanium Solid Acid | Methanol | Heating, heterogeneous | High | mdpi.com |
| N-Bromosuccinimide (NBS) | Methanol | 70°C, neat | 84-92% | mdpi.com |
| Brønsted Acidic Ionic Liquids | Various Alcohols | Microwave, solvent-free | 77-98.5% | researchgate.net |
Hydrolysis Reactions of Esters Derived from this compound
The reverse of esterification, ester hydrolysis, cleaves the ester back into the parent carboxylic acid and alcohol. jk-sci.comucalgary.ca This reaction can be catalyzed by either acid or base. ucalgary.ca
Acid-Catalyzed Hydrolysis Kinetics
Acid-catalyzed hydrolysis is an equilibrium-controlled process, essentially the reverse of the Fischer esterification. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out by heating the ester in a large excess of water with a strong acid catalyst. ucalgary.ca The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. ucalgary.ca
Base-Mediated Saponification
Base-mediated hydrolysis, also known as saponification, is a widely used and generally irreversible method for cleaving esters. ucalgary.camasterorganicchemistry.com The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.comoperachem.com
The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com This intermediate then collapses, expelling the alkoxide as the leaving group. A rapid, irreversible acid-base reaction follows, where the newly formed carboxylic acid is deprotonated by the strong base (alkoxide or hydroxide) to form a carboxylate salt. ucalgary.camasterorganicchemistry.com The final carboxylic acid is obtained by acidification in a subsequent work-up step. operachem.com The kinetics of saponification are sensitive to the steric bulk of the ester; for instance, the hydrolysis rate of benzoate (B1203000) esters tends to decrease as the size of the alkyl group in the alcohol moiety increases. nih.gov
| Reagent | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|
| NaOH or KOH (aq) | Water, Methanol/Water, or Ethanol/Water | Room Temperature to Reflux | Irreversible; forms carboxylate salt | operachem.comchemspider.com |
Reactions Involving the Propoxy Chain
The n-propoxy group, an ether linkage, is generally stable but can undergo cleavage under specific, harsh conditions. wikipedia.orgmasterorganicchemistry.com The aromatic ring also contains a methyl group which can be a site for side-chain reactions.
The most common reaction involving an aryl-alkyl ether is cleavage by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com For an n-propoxy group attached to the benzene (B151609) ring, the reaction proceeds via an Sₙ2 mechanism. openstax.orgmasterorganicchemistry.com The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. In this case, the attack occurs at the primary carbon of the propyl group, leading to the cleavage of the alkyl C-O bond. This reaction yields 2-methyl-4-hydroxybenzoic acid and the corresponding propyl halide (1-bromopropane or 1-iodopropane). masterorganicchemistry.com Cleavage of the aryl C-O bond does not occur because sp²-hybridized carbons are resistant to Sₙ2 attack. masterorganicchemistry.com
Additionally, the methyl group on the benzene ring represents a benzylic position. Benzylic carbons are susceptible to free-radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV light or with a radical initiator. libretexts.orgyoutube.com This would convert the methyl group to a bromomethyl group, providing a handle for further nucleophilic substitution reactions. themasterchemistry.com Furthermore, under strong oxidizing conditions with reagents like potassium permanganate (B83412) (KMnO₄), an alkyl side-chain on a benzene ring can be oxidized to a carboxylic acid, although this would require harsh conditions that might also affect other parts of the molecule. libretexts.orgyoutube.com
Cleavage and Modification of the Ether Linkage
The n-propoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under specific and often harsh reaction conditions. The most common method for cleaving aryl alkyl ethers is treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr).
The reaction proceeds via protonation of the ether oxygen, which makes the n-propoxy group a better leaving group (n-propanol). A nucleophile, typically the halide ion from the acid, then attacks the alkyl carbon in an SN2 reaction, leading to the formation of 2-methyl-4-hydroxybenzoic acid and the corresponding n-propyl halide. It is important to note that the cleavage occurs at the alkyl-oxygen bond and not the aryl-oxygen bond, as the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack.
Table 1: Products of Ether Cleavage of this compound with Hydrogen Halides
| Reagent | Major Products |
|---|---|
| Hydrogen Iodide (HI) | 2-Methyl-4-hydroxybenzoic acid, 1-Iodopropane |
This selective cleavage provides a synthetic route to the corresponding phenol (B47542), which can then be used as a handle for further functionalization, such as the introduction of different alkyl or aryl groups via Williamson ether synthesis or conversion to an ester.
Functionalization of the Alkyl Chain
The n-propyl chain of the propoxy group also presents opportunities for chemical modification, primarily through free-radical reactions. Free-radical halogenation, for instance, can introduce a halogen atom onto the alkyl chain. This reaction is typically initiated by UV light or a radical initiator.
The selectivity of this halogenation is influenced by the stability of the resulting radical intermediate. The position alpha to the ether oxygen (the benzylic-like position) is somewhat activated due to the potential for stabilization by the adjacent oxygen atom. However, free-radical halogenation of alkanes can often lead to a mixture of products. scirp.orgresearchgate.net For more controlled functionalization, other methods might be employed, although they are less common for simple alkyl chains on an aromatic ring.
Reactions of the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic attack, and its reactivity and the position of substitution are influenced by the existing substituents.
Electrophilic Aromatic Substitution Studies
The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. In this compound, we have:
-COOH (Carboxylic acid group): A deactivating and meta-directing group.
-CH₃ (Methyl group): An activating and ortho, para-directing group.
-O-n-propyl (n-propoxy group): A strongly activating and ortho, para-directing group.
The powerful activating and ortho, para-directing effect of the n-propoxy group is generally the dominant influence in electrophilic aromatic substitution reactions. libretexts.orgrsc.orgrsc.org The methyl group also directs ortho and para. The positions ortho to the strongly activating propoxy group (positions 3 and 5) are the most likely sites for electrophilic attack. The position ortho to the methyl group and meta to the propoxy group (position 3) is also activated. The position ortho to both the methyl and carboxylic acid groups (position 3) is sterically hindered. Therefore, electrophilic substitution is most likely to occur at position 5, which is ortho to the propoxy group and meta to the methyl and carboxylic acid groups.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 2-Methyl-5-nitro-4-n-propoxybenzoic acid |
| Halogenation (e.g., Bromination) | Br⁺ | 5-Bromo-2-methyl-4-n-propoxybenzoic acid |
It is important to consider that under strongly acidic conditions, such as those used for nitration, the carboxylic acid group can be protonated, which would further deactivate the ring. However, the strong activation by the propoxy group is expected to still direct the substitution.
Metal-Catalyzed Coupling Reactions
For this compound to participate in metal-catalyzed cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halogen (Br or I) or a triflate. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: If a halogen is introduced onto the aromatic ring (e.g., at position 5), the resulting halo-2-methyl-4-n-propoxybenzoic acid can undergo Suzuki-Miyaura coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. tcichemicals.comnih.govrsc.org
Heck Reaction: A halogenated derivative of this compound can also be a substrate in the Heck reaction, where it is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the alkene. wikipedia.orgorganic-chemistry.orgnih.gov
Sonogashira Coupling: Similarly, an iodo- or bromo-substituted this compound can undergo Sonogashira coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group onto the aromatic ring. rsc.orgresearchgate.net
These coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of more complex molecular architectures.
Synthesis of Complex Architectures and Conjugates
The functional groups of this compound also allow for its incorporation into larger molecular structures, such as polymers and macromolecules.
Integration into Polymeric Structures and Macromolecules
This compound can be incorporated into polymeric structures, most notably polyesters, through polycondensation reactions. researchgate.net This can be achieved in a few ways:
As a chain terminator or for end-capping: The carboxylic acid group can react with a hydroxyl-terminated polymer to cap the end of the polymer chain. This can be used to control the molecular weight or to introduce the specific properties of the 2-methyl-4-n-propoxybenzoyl group to the polymer terminus.
As a monomer after modification: The ether linkage can be cleaved to reveal a hydroxyl group, forming 2-methyl-4-hydroxybenzoic acid. This bifunctional monomer, possessing both a carboxylic acid and a hydroxyl group, can then undergo self-polycondensation or be copolymerized with other diols and diacids to form aromatic polyesters. researchgate.netgoogle.com These polyesters can exhibit desirable properties such as high thermal stability and liquid crystallinity.
The general scheme for the polycondensation of a hydroxybenzoic acid is as follows:
n HO-Ar-COOH → H-[O-Ar-CO]n-OH + (n-1) H₂O
Formation of Supramolecular Assemblies
The formation of supramolecular assemblies is a key feature of the chemical behavior of this compound, driven primarily by non-covalent interactions. The molecular structure, characterized by a carboxylic acid group, a methyl group, and a propoxy group attached to a benzene ring, facilitates self-assembly into ordered structures. The primary intermolecular force governing this assembly is hydrogen bonding, supplemented by other weaker interactions.
Similar to other benzoic acid derivatives, this compound is anticipated to form centrosymmetric dimers in the solid state. This well-established motif involves the reciprocal hydrogen bonding between the carboxylic acid groups of two molecules. In this arrangement, the hydroxyl group of one molecule's carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa. This creates a stable, eight-membered ring structure.
The table below summarizes the anticipated key interactions and structural features based on the general behavior of benzoic acid derivatives.
| Interaction Type | Participating Groups | Resulting Motif |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Centrosymmetric Dimers |
| van der Waals Forces | Methyl (-CH3), Propoxy (-OCH2CH2CH3) | Crystal Packing Stabilization |
| π-π Interactions | Benzene Rings | Potential for Stacked Structures |
Further research, including single-crystal X-ray diffraction studies, would be necessary to definitively determine the precise bond angles, bond lengths, and crystal packing arrangement of the supramolecular assemblies formed by this compound.
Advanced Research Applications and Future Directions for 2 Methyl 4 N Propoxybenzoic Acid
Role as a Chemical Intermediate in Advanced Organic Synthesis
As a specialized chemical, 2-Methyl-4-n-propoxybenzoic acid serves as a crucial intermediate in the synthesis of high-value organic compounds. Fine chemicals are defined by their high purity and production in smaller quantities for specific applications, a category where this benzoic acid derivative fits perfectly. curiaglobal.com Its utility stems from the reactivity of the carboxylic acid group and the ability of the substituted benzene (B151609) ring to be further functionalized.
In the realm of medicinal chemistry, the development of novel therapeutic agents often relies on the availability of unique molecular scaffolds. Substituted benzoic acids are foundational components in the synthesis of numerous pharmacologically relevant molecules. For instance, the closely related compound 4-propoxybenzoic acid is a key precursor in the synthesis of benzamide (B126) analogs that act as negative allosteric modulators of human neuronal nicotinic receptors. nih.gov The synthesis involves converting the benzoic acid to a benzoyl chloride, which then reacts with an appropriate amine to form the final benzamide structure. nih.gov
Similarly, another analog, 3-Amino-4-propoxybenzoic acid, is employed as a building block in the creation of inhibitors for histone deacetylase 8 (HDAC8) from Schistosoma mansoni, a target for treating schistosomiasis. pharmaffiliates.com These examples underscore the role of the propoxybenzoic acid framework as a versatile template. The presence of the methyl group in this compound provides an additional point of structural diversity, allowing for the synthesis of unique analogs of known drug intermediates, potentially influencing their binding affinity and pharmacokinetic properties.
The structural motifs present in this compound are also valuable in the agrochemical industry. The synthesis of modern pesticides and herbicides often requires complex organic intermediates to achieve high efficacy and selectivity. An example that highlights the importance of this structural class is the synthesis of the broad-spectrum insecticide Fluralaner, which utilizes 2-methyl-4-acetylbenzoic acid as a key intermediate. google.com
The synthesis of such agrochemicals involves multi-step processes where the benzoic acid derivative is elaborated into a more complex final molecule. kuraray.eu The use of this compound allows for the introduction of specific lipophilic and steric characteristics into the target compound, which can be crucial for its transport and interaction within the target organism, without discussing specific biological targets.
| Application Area | Intermediate Role | Example Compound/Target Class |
| Pharmacology | Precursor for drug-like molecules | Benzamide Analogs, HDAC8 Inhibitors |
| Agrochemicals | Building block for active ingredients | Insecticides (e.g., Fluralaner structural class) |
| Fine Chemicals | Synthesis of specialized organic molecules | Custom organic synthesis |
Material Science Applications and Functional Materials Development
The field of material science seeks to design and create materials with novel properties. The distinct molecular structure of this compound makes it a promising candidate for the development of advanced functional materials, including liquid crystals, self-assembled monolayers, and metal-organic frameworks.
Substituted benzoic acids, particularly those with alkoxy chains like the n-propoxy group, are well-known for their ability to form liquid crystalline phases. tandfonline.com This behavior arises from the hydrogen bonding between the carboxylic acid groups of two molecules, which leads to the formation of a dimeric, elongated structure. These supramolecular structures can then self-organize into ordered phases (mesophases) like the nematic or smectic phases upon changes in temperature. tcichemicals.comnih.gov
Research has shown that complexes of 4-n-propoxybenzoic acid can form stable nematic liquid-crystalline phases. researchgate.net The introduction of a methyl group at the 2-position, as in this compound, would sterically influence the molecular packing within these phases. This substitution can affect key properties such as the thermal range of the mesophase and its specific type (e.g., smectic vs. nematic), providing a tool for fine-tuning the material's characteristics for display or sensor applications. nih.gov
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are a powerful tool for controlling the chemistry and physical properties of interfaces. Benzoic acid derivatives are known to form SAMs on various oxide surfaces. science.gov The carboxylic acid group serves as a robust anchor, binding to the substrate, while the rest of the molecule is exposed outwards.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. rsc.org The choice of ligand is critical as it dictates the topology, pore size, and chemical functionality of the resulting framework. Carboxylic acids are among the most common functional groups used in ligands for MOF synthesis. nih.gov
This compound can serve as a functionalized monodentate ligand in MOF synthesis. Upon coordination to a metal center, the methyl and n-propoxy groups would project into the pores of the framework. These groups can be used to systematically tune the pore environment, altering its hydrophobicity and steric bulk. This "pore engineering" is crucial for applications such as selective gas separation, catalysis, and controlled drug delivery, where the interaction between the framework and guest molecules is paramount. nih.govresearchgate.net
| Material Type | Role of this compound | Potential Impact |
| Liquid Crystals | Hydrogen-bonded mesogen former | Tuning of mesophase properties (thermal stability, phase type) |
| Self-Assembled Monolayers | Surface-modifying molecule | Control of surface energy, wettability, and adhesion |
| Metal-Organic Frameworks | Functional organic ligand | Engineering of pore size, shape, and chemical environment |
Mechanistic Studies of Chemical Transformations
The advancement of synthetic methodologies involving this compound hinges on a fundamental understanding of the underlying reaction mechanisms. Such studies are crucial for optimizing reaction conditions, controlling product formation, and designing more efficient catalytic systems.
Understanding Reaction Selectivity and Stereochemistry
While specific studies on the reaction selectivity and stereochemistry of this compound are not extensively documented in the reviewed literature, general principles of benzoic acid chemistry can be applied. The regioselectivity of reactions involving the aromatic ring is influenced by the directing effects of the existing substituents: the methyl group (ortho-, para-directing) and the propoxy group (ortho-, para-directing). The interplay of these activating groups, along with the deactivating effect of the carboxylic acid group (meta-directing), can lead to complex product mixtures in electrophilic substitution reactions.
In reactions where the carboxylic acid is the reactive center, such as esterification, the steric hindrance provided by the ortho-methyl group can influence the reaction rate compared to un-substituted or para-substituted benzoic acids. For instance, in the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, the position of substituents on the aniline (B41778) ring has been shown to be regioselective, with ring closure occurring at the position with less steric hindrance. sci-hub.se While not directly involving this compound, this highlights the importance of substituent effects on reaction outcomes in related aromatic systems.
Catalyst Design and Performance Evaluation
The development of efficient catalysts is paramount for the synthesis and transformation of benzoic acid derivatives. Research in this area often focuses on heterogeneous catalysts due to their ease of separation and reusability. For example, iron-supported zirconium/titanium (Fe/Zr/Ti) solid acid catalysts have been investigated for the esterification of various substituted benzoic acids. mdpi.com These studies have shown that the catalyst's activity is influenced by its composition and the electronic properties of the substituents on the benzoic acid ring. mdpi.com For instance, the presence of electron-donating groups, such as the propoxy and methyl groups in this compound, would be expected to influence the catalytic activity.
In a related context, the synthesis of 2-butoxy-4-propoxybenzoic acid has been achieved through selective alkylation of hydroxybenzoic acid derivatives using a base like potassium carbonate and a catalyst such as potassium iodide. This demonstrates the importance of catalyst choice in achieving regioselective synthesis. The performance of such catalysts is typically evaluated based on product yield, reaction time, and the ability to be recycled and reused. mdpi.com
Prospects for Novel Derivatization and Functionalization
The unique combination of a carboxylic acid, an aromatic ring, and ether and alkyl functionalities makes this compound a versatile scaffold for the development of novel materials and molecules with tailored properties.
Exploration of Hybrid Materials
A promising area of research is the incorporation of this compound or its derivatives into hybrid organic-inorganic materials. For instance, polysiloxanes with 4-propoxybenzoic acid side groups have been synthesized. researchgate.net These materials exhibit interesting properties, such as the formation of a nematic mesophase due to strong hydrogen bonding interactions from the dimerization of the carboxylic acid groups. researchgate.net This suggests that similar hybrid materials based on this compound could be designed to create liquid crystals or other functional polymers. The inclusion of the methyl group could further modulate the packing and, consequently, the mesomorphic properties of such materials.
Another avenue is the development of periodic mesoporous organosilicas (PMOs). nih.gov While the specific derivative used in one study was a disilylated tert-butyl 3,5-dialkoxybenzoate, the principle of using functionalized benzoic acids to create ordered porous materials is applicable. nih.gov this compound could be functionalized with silyl (B83357) groups and used as a precursor for the synthesis of PMO nanoparticles with potential applications in catalysis, sensing, or drug delivery. nih.gov
Computational Design of New Derivatives with Tuned Properties
Computational chemistry offers a powerful tool for the rational design of new derivatives of this compound with specific, tuned properties. Quantum chemical methods like Density Functional Theory (DFT) can be employed to predict the molecular geometries, electronic properties, and reactivity of novel compounds. intelcentru.ro For example, studies on other benzoic acid derivatives have used DFT to understand their structural and electronic properties, which were found to be in good agreement with experimental data from X-ray crystallography and spectroscopic techniques. intelcentru.ro
By systematically modifying the structure of this compound in silico—for example, by introducing different functional groups onto the aromatic ring or altering the length of the alkoxy chain—it is possible to screen for derivatives with desired characteristics. This could include optimizing the molecule's ability to act as a ligand for a specific receptor, tuning its liquid crystalline properties, or enhancing its performance in a particular chemical transformation. whiterose.ac.ukresearchgate.net This computational-led approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.
Unaddressed Research Challenges and Future Outlook
Despite the potential applications of this compound, several research challenges remain. A significant gap exists in the experimental data concerning its detailed reactivity, particularly in stereoselective and regioselective transformations. Future research should focus on systematically exploring its chemical behavior in a variety of reaction types to build a comprehensive understanding of its synthetic utility.
The development of highly selective and efficient catalysts for the transformations of this compound is another key area for future investigation. This includes the design of catalysts for specific reactions, such as the selective functionalization of the aromatic ring or the controlled polymerization to form novel materials.
The exploration of this compound and its derivatives in material science, particularly in the context of liquid crystals and functional polymers, is still in its infancy. Further studies are needed to synthesize and characterize new materials incorporating this moiety and to evaluate their physical and chemical properties. Similarly, its potential in medicinal chemistry and other life sciences remains largely unexplored.
The future outlook for this compound is promising, provided that these research challenges are addressed. A multidisciplinary approach, combining synthetic chemistry, catalysis, materials science, and computational modeling, will be essential to unlock the full potential of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-4-n-propoxybenzoic acid, and what key reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves alkylation of 4-hydroxybenzoic acid derivatives. A propoxy group can be introduced via nucleophilic substitution using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The methyl group at the 2-position may be introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies. Yield optimization requires precise control of stoichiometry, reaction time, and purification via recrystallization (e.g., using ethanol/water mixtures) .
Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and integration ratios.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting Point Analysis : Compare experimental values (e.g., 139–140°C for structurally similar compounds) with literature data .
Q. How is the solubility profile of this compound determined in various solvents?
- Methodological Answer : Perform saturation solubility tests in solvents (e.g., water, ethanol, DMSO) at 25°C using gravimetric or UV-spectrophotometric quantification. For polar aprotic solvents, sonication and equilibration for 24–48 hours ensure accurate measurements. Solubility data can be cross-referenced with computational predictions via Hansen solubility parameters .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer :
- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., B3LYP/6-31G* level) and compare with experimental data .
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals in complex derivatives.
- Spectral Databases : Cross-check IR absorption bands (e.g., C=O stretch at ~1680 cm⁻¹) against NIST Chemistry WebBook entries .
Q. How can researchers address contradictions in reported bioactivity across different in vitro models?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 or HepG2) and normalize results to positive controls (e.g., aspirin for anti-inflammatory activity).
- Dose-Response Curves : Analyze EC₅₀/IC₅₀ values across multiple replicates to identify outliers.
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 4-propoxybenzoic acid derivatives) to isolate substituent-specific effects .
Q. What parameters are critical in designing thermal stability experiments for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under nitrogen atmosphere (heating rate: 10°C/min).
- Isothermal Studies : Assess stability at elevated temperatures (e.g., 40–80°C) over 4–8 weeks, monitoring purity via HPLC.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methyl/propoxy groups) and test bioactivity (e.g., COX-2 inhibition).
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase).
- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Key Notes
- Avoid commercial suppliers (e.g., BenchChem) per user guidelines; prioritize peer-reviewed journals and databases like PubChem/NIST .
- Contradictions in data (e.g., bioactivity) require iterative validation and meta-analysis, as seen in social science research frameworks .
- Advanced questions emphasize mechanistic and computational approaches, distinguishing them from basic synthetic/analytical inquiries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
